Cas no 869077-27-0 ((2Z)-7-(diethylamino)methyl-6-hydroxy-2-(4-methoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-3-one)
(2Z)-7-(diethylamino)methyl-6-hydroxy-2-(4-methoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-3-one Chemical and Physical Properties
Names and Identifiers
-
- (2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
- AKOS002249729
- (2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one
- SR-01000017721-1
- 869077-27-0
- F1860-0262
- STK991925
- SR-01000017721
- (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one
- (2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one
- 7-[(diethylamino)methyl]-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one
- 3(2H)-Benzofuranone, 7-[(diethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylene]-
- (2Z)-7-(diethylamino)methyl-6-hydroxy-2-(4-methoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-3-one
-
- Inchi: 1S/C21H23NO4/c1-4-22(5-2)13-17-18(23)11-10-16-20(24)19(26-21(16)17)12-14-6-8-15(25-3)9-7-14/h6-12,23H,4-5,13H2,1-3H3/b19-12-
- InChI Key: HJASBTALPVQHNR-UNOMPAQXSA-N
- SMILES: O1/C(=C\C2C=CC(=CC=2)OC)/C(C2=CC=C(C(=C12)CN(CC)CC)O)=O
Computed Properties
- Exact Mass: 353.16270821g/mol
- Monoisotopic Mass: 353.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 508
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 59Ų
Experimental Properties
- Density: 1.236±0.06 g/cm3(Predicted)
- Boiling Point: 552.5±50.0 °C(Predicted)
- pka: 5.55±0.20(Predicted)
(2Z)-7-(diethylamino)methyl-6-hydroxy-2-(4-methoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1860-0262-2μmol |
(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one |
869077-27-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1860-0262-5μmol |
(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one |
869077-27-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1860-0262-10μmol |
(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one |
869077-27-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1860-0262-20μmol |
(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one |
869077-27-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1860-0262-1mg |
(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one |
869077-27-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1860-0262-2mg |
(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one |
869077-27-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1860-0262-3mg |
(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one |
869077-27-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1860-0262-4mg |
(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one |
869077-27-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1860-0262-5mg |
(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one |
869077-27-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1860-0262-10mg |
(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one |
869077-27-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2Z)-7-(diethylamino)methyl-6-hydroxy-2-(4-methoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-3-one Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on (2Z)-7-(diethylamino)methyl-6-hydroxy-2-(4-methoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-3-one
Research Brief on (2Z)-7-(diethylamino)methyl-6-hydroxy-2-(4-methoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-3-one (CAS: 869077-27-0)
The compound (2Z)-7-(diethylamino)methyl-6-hydroxy-2-(4-methoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-3-one (CAS: 869077-27-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The presence of the diethylamino and methoxyphenyl groups in its structure contributes to its ability to interact with biological targets, such as kinases and G-protein-coupled receptors (GPCRs). Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity, ensuring reliable results in subsequent biological assays.
In vitro studies have demonstrated that (2Z)-7-(diethylamino)methyl-6-hydroxy-2-(4-methoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-3-one exhibits promising activity against cancer cell lines, with IC50 values in the low micromolar range. Mechanistic investigations suggest that the compound induces apoptosis through the activation of caspase-dependent pathways and the inhibition of pro-survival signals. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammation, where it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Further research has also explored the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data indicate favorable oral bioavailability and metabolic stability, making it a viable candidate for further preclinical development. However, challenges such as potential off-target effects and toxicity profiles require additional investigation to ensure its safety and efficacy in vivo.
In conclusion, (2Z)-7-(diethylamino)methyl-6-hydroxy-2-(4-methoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-3-one represents a promising scaffold for the development of novel therapeutics targeting inflammation and cancer. Future studies should focus on optimizing its structure-activity relationships (SAR) and conducting rigorous in vivo evaluations to translate these findings into clinical applications. This compound exemplifies the intersection of chemical innovation and biological relevance, offering new avenues for drug discovery in the coming years.
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